(S)-N-Boc-2-cyanomorpholine
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Description
(S)-N-Boc-2-cyanomorpholine is an organic compound belonging to the morpholine family. It has been used as a starting material in various synthetic applications, including the synthesis of pharmaceuticals, agrochemicals, and other organic compounds. The compound has also been used to study the mechanism of action of several enzymes, as well as the biochemical and physiological effects of various drugs.
Scientific Research Applications
Synthesis and Catalysis
- Coupling Reagent for Racemization-Free Synthesis : The synthesis and utility of related compounds to "(S)-N-Boc-2-cyanomorpholine" have been reported, demonstrating their efficiency as coupling reagents for esterification, thioesterification, amidation, and peptide synthesis. These reagents allow for racemization-free reactions, crucial for creating specific stereochemical configurations in drug molecules and peptides (Thalluri et al., 2013).
Advanced Material Development
- Chemical Sensors : Boron-doped carbon nanotubes (CNTs) have been studied for their high sensitivity to gaseous cyanide molecules, indicating the potential of cyanide-based compounds in the development of chemical sensors. This research suggests that similar structures to "(S)-N-Boc-2-cyanomorpholine" could be used to enhance the sensitivity of CNT-based sensors to detect toxic gases (Zhang et al., 2006).
Photocatalysis and Environmental Applications
- Photocatalytic Materials : Studies on bismuth oxychloride-based materials, which share some synthetic pathways with "(S)-N-Boc-2-cyanomorpholine," highlight their application in photocatalysis, air cleaning, and environmental pollution control. These materials, modified to improve their visible light absorption, have shown significant potential in degrading pollutants and cleaning the air (Dong et al., 2013).
Peptide Synthesis
- Direct Synthesis of Protected Isoxazolidines : A novel approach using organocatalytic asymmetric formal [3+2] cycloaddition with in-situ-generated N-carbamoyl nitrones has been demonstrated. This method allows for the direct synthesis of N-Boc- and N-Cbz-protected isoxazolidines, highlighting the utility of Boc-protected amines and nitriles in synthesizing valuable building blocks for organic synthesis (Gioia et al., 2009).
properties
IUPAC Name |
tert-butyl (2S)-2-cyanomorpholine-4-carboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16N2O3/c1-10(2,3)15-9(13)12-4-5-14-8(6-11)7-12/h8H,4-5,7H2,1-3H3/t8-/m1/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GZZBGWUQUIKDNN-MRVPVSSYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCOC(C1)C#N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N1CCO[C@@H](C1)C#N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16N2O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70657762 |
Source
|
Record name | tert-Butyl (2S)-2-cyanomorpholine-4-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70657762 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
212.25 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(S)-N-Boc-2-cyanomorpholine | |
CAS RN |
1257856-31-7 |
Source
|
Record name | tert-Butyl (2S)-2-cyanomorpholine-4-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70657762 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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